2-Methyl-1,2-butanediol

描述

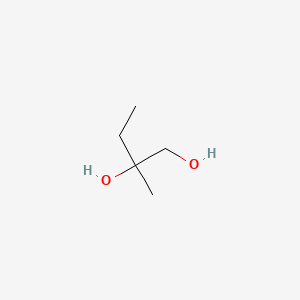

2-Methyl-1,2-butanediol (chemical formula: C₅H₁₂O₂) is a branched diol with hydroxyl groups on the first and second carbons of a four-carbon chain, supplemented by a methyl group on the second carbon. These analogs share functional and structural similarities, enabling inferences about physicochemical properties, metabolic pathways, and applications.

属性

IUPAC Name |

2-methylbutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPZLYNWNJHAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961411 | |

| Record name | 2-Methylbutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-72-3 | |

| Record name | 2-Methyl-1,2-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-butanediol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-methyl-2-butenal. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the synthesis of other chemicals. For example, it can be obtained during the production of 1,4-butanediol from butadiene. The process involves the hydration of butadiene to form 2-methyl-2,3-butanediol, which is then hydrogenated to yield this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones and aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed:

Oxidation: 2-Methyl-2-butanone and 2-Methyl-2-butanal.

Reduction: 2-Methyl-1-butanol.

Substitution: Various halogenated derivatives depending on the substituent used.

科学研究应用

Chemical Synthesis

2-Methyl-1,2-butanediol serves as an intermediate in the synthesis of various chemicals. Its unique structure allows it to participate in reactions that lead to the formation of more complex molecules.

Table 1: Chemical Reactions Involving this compound

Pharmaceutical Applications

Research indicates that this compound can play a role in drug formulations due to its solvent properties and low toxicity profile. It is used in the development of formulations for certain medications, enhancing solubility and stability.

Case Study: Drug Formulation

In a study published in Pharmaceutical Research, researchers investigated the use of this compound as a co-solvent in the formulation of poorly soluble drugs. The results showed improved bioavailability and stability compared to traditional solvents .

Environmental Applications

Due to its low toxicity and biodegradability, this compound is being explored as a potential biodegradable solvent in agricultural applications. It has been evaluated for use in biopesticides where it acts as an attractant for specific pests without posing significant risks to non-target organisms.

Table 2: Environmental Impact Assessment

| Parameter | Value/Description | Reference |

|---|---|---|

| Toxicity Category | IV (virtually non-toxic) | |

| Environmental Fate | Biodegradable | |

| Non-target Organism Risk | Minimal |

Toxicological Profile

The toxicological data for this compound suggest it has a low toxicity profile. Studies indicate that it does not exhibit significant acute or chronic toxicity in mammals and does not pose risks to aquatic life or vegetation when used according to label directions .

Table 3: Toxicological Data Summary

作用机制

The mechanism by which 2-Methyl-1,2-butanediol exerts its effects involves its interaction with various molecular targets and pathways. As a glycol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the stability and reactivity of other compounds in a mixture. Its hydroxyl groups can form esters and ethers, which are crucial in many biochemical and industrial processes .

相似化合物的比较

Comparison with Structural Analogs

1,2-Butanediol (CAS 584-03-2)

- Structure : A linear diol with hydroxyl groups on carbons 1 and 2 of a four-carbon chain .

- Physicochemical Properties :

- Applications: Primarily used as a laboratory reagent and intermediate in chemical synthesis.

2-Methyl-1,2-Propanediol (CAS 115-69-5)

- Structure : A three-carbon diol with a methyl branch on the second carbon, reducing steric hindrance compared to longer-chain diols .

- Physicochemical Properties :

- Metabolism : Metabolized to 2-hydroxyisobutyrate via oxidation, a pathway shared with methyl tert-butyl ether (MTBE) in both rats and humans .

- Toxicity : Causes mild irritation upon eye or skin contact; requires immediate flushing with water .

1,2-Hexanediol (CAS 6920-22-5) and Other Aliphatic Diols

Structural Trends : Increasing chain length (e.g., 1,2-hexanediol, 1,2-octanediol) correlates with higher hydrophobicity and reduced volatility. For example:

Compound Carbon Chain Length Molecular Weight (g/mol) Key Use 1,2-Butanediol 4 90.12 Lab reagent, solvent 1,2-Hexanediol 6 118.18 Cosmetics, preservatives 2-Methyl-1,2-propanediol 3 105.14 Pharmaceutical synthesis - Branched analogs like 2-methyl-1,2-propanediol show distinct metabolic fates, producing less persistent metabolites than linear counterparts .

Key Research Findings

Metabolic Pathways :

- Branched diols (e.g., 2-methyl-1,2-propanediol) undergo rapid oxidation to carboxylic acids (e.g., 2-hydroxyisobutyrate), while linear diols like 1,2-butanediol are more likely to participate in esterification or dehydration reactions .

- Human cytochrome P450 enzymes (e.g., CYP2A6) play a role in metabolizing branched diols, as demonstrated in MTBE exposure studies .

Industrial and Laboratory Applications :

- 1,2-Butanediol is preferred in low-toxicity applications (e.g., cosmetics), whereas 2-methyl-1,2-propanediol is utilized in specialized syntheses due to its reactive hydroxyl groups .

Regulatory Status: 1,2-Butanediol is classified as non-hazardous for transport but requires adherence to laboratory safety standards . Branched diols like 2-methyl-1,2-propanediol may face stricter handling protocols due to irritant properties .

生物活性

2-Methyl-1,2-butanediol (C5H12O2) is a branched-chain diol that has garnered attention due to its potential applications in various industries, including pharmaceuticals, solvents, and as a chemical intermediate. Understanding its biological activity is crucial for optimizing its production and application in biotechnological processes. This article delves into the biological activity of this compound, highlighting its biosynthetic pathways, enzymatic interactions, and potential applications.

This compound is a colorless liquid with a sweet odor. It is soluble in water and exhibits properties typical of alcohols, such as hydrogen bonding capabilities. Its structure allows it to participate in various biochemical reactions, making it a versatile compound in metabolic pathways.

Biosynthetic Pathways

The production of this compound can be achieved through microbial fermentation processes. Notably, it can be synthesized from methylacetoin via the action of specific enzymes. The key enzyme involved in this conversion is acetoin reductase (encoded by the bdhA gene), which catalyzes the reduction of methylacetoin to produce this compound.

Pathway Summary

| Substrate | Enzyme | Product | Yield (g/L) |

|---|---|---|---|

| Glucose + Acetone | Acetoin reductase (bdhA) | Methylacetoin | 3.4 |

| Methylacetoin | Acetoin reductase (bdhA) | This compound | 3.2 |

This table summarizes the biosynthetic pathways leading to the production of this compound from renewable resources like glucose and acetone .

Microbial Production

Research indicates that various microorganisms can be engineered to produce this compound. For instance, Escherichia coli has been modified to enhance the efficiency of this biosynthetic pathway. Studies have shown that by introducing the bdhA gene into E. coli, significant amounts of this compound can be produced under optimized fermentation conditions .

Case Study 1: Engineering E. coli

In a study aimed at enhancing the production of this compound, researchers engineered E. coli strains to express the bdhA gene. The results demonstrated a production yield of approximately 3.2 g/L under optimal conditions. This study highlighted the potential for using metabolic engineering to increase yields of valuable biochemicals from microbial systems .

Case Study 2: Metabolic Pathway Optimization

Another significant study focused on optimizing metabolic pathways in Bacillus subtilis. By manipulating enzyme expression levels and substrate availability, researchers achieved higher titers of both methylacetoin and its reduction product, this compound. The findings suggested that strategic metabolic engineering could lead to more efficient production processes for industrial applications .

Industrial Uses

The versatility of this compound makes it suitable for various applications:

- Solvent Production : Its properties allow it to be used as an effective solvent in chemical reactions.

- Pharmaceutical Intermediates : It serves as a precursor for synthesizing various pharmaceutical compounds.

- Chemical Feedstocks : Its role as a building block in producing other chemicals enhances its industrial relevance.

Environmental Impact

The biosynthetic production of this compound from renewable resources aligns with sustainable practices in chemical manufacturing. Utilizing microbial fermentation reduces reliance on petrochemical sources and minimizes environmental impact.

化学反应分析

Oxidation Reactions

2-Methyl-1,2-butanediol can undergo oxidation reactions. The specific products and reaction conditions depend on the oxidizing agent used.

Diol Dehydratase Reactions

This compound can act as a substrate for diol dehydratase enzymes, which catalyze dehydration reactions leading to the formation of alkenes.

Acetal Formation

Glycols, including 2-methyl-1,2-propanediol, can react with ketones such as acetone to form dioxolanes and water . For example, 2-methyl-1,2-propanediol reacts with acetone to form 2,2,4,4-tetramethyl-1,3-dioxolane and water .

The reaction enthalpy for this process is approximately -3 kJ/mol in the liquid phase .

Reactions with Hydroxyl Radicals

In the gas phase, diols react with OH radicals. Studies have been conducted on the reactions of OH radicals with various diols, such as 1,2-butanediol, 1,3-butanediol, 2,3-butanediol, and 2-methyl-2,4-pentanediol . These reactions are relevant in atmospheric chemistry . The reaction rate constants for these diols range from 23.6 to 33.2 at 296 ± 2 K . The reactions typically yield hydroxycarbonyl compounds . For instance, the reaction of 1,2-butanediol with OH radicals produces 1-hydroxy-2-butanone .

Stereospecific Reactions

The stereochemistry of this compound is important in its reactions. For example, (2R)-2-ethyl-2-methyloxirane can be converted to (2S)-2-methyl-1,2-butanediol via SN2 reactions, which involve an inversion of stereochemistry .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties and structural characteristics of 2-Methyl-1,2-butanediol?

- Methodological Answer : The compound (CAS 41051-72-3) has a molecular formula of C₅H₁₂O₂ and a molecular weight of 104.15 g/mol. Key properties include its diol functionality and stereochemistry, which influence solubility and reactivity. Structural analysis via NMR or X-ray crystallography is recommended to confirm stereoisomerism and hydrogen-bonding patterns, critical for understanding its behavior in synthesis or biological systems .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., benzoyl chloride) is effective for detecting diols in serum. Validation parameters (e.g., LOD, LOQ, recovery rates) must be established to ensure specificity, as co-eluting isomers (e.g., 1,3-butanediol) can interfere . Gas chromatography coupled with mass spectrometry (GC-MS) is also viable for volatile derivatives .

Advanced Research Questions

Q. How do the pharmacological effects of this compound compare with other butanediol isomers in vivo?

- Methodological Answer : Comparative studies on butanediol isomers (1,2-, 1,3-, 2,3-, 1,4-) in murine models reveal differences in metabolic pathways and neuroactivity. For example, 1,3-butanediol mimics ethanol’s effects due to NAD⁺-dependent metabolism, while 1,4-butanediol is often rejected by mice. Design experiments to measure tolerance, preference, and hepatic enzyme activity (e.g., alcohol dehydrogenase) across isomers .

Q. How can analog studies address data gaps in neurotoxicity assessments of this compound?

- Methodological Answer : Use structurally related diols (e.g., 1,2-butanediol, 1,2-octanediol) as analogs to extrapolate neurotoxicological endpoints. For example, the U.S. EPA’s approach for 1,2-hexanediol leveraged analog data to infer metabolic fate and neurotoxicity mechanisms. Apply QSAR modeling or in vitro assays (e.g., neuronal cell viability) to validate analog-derived hypotheses .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or isomer contamination. Implement high-purity synthesis (e.g., column chromatography) and rigorous characterization (e.g., HPLC-UV/RI for purity checks). For in vivo studies, control for species-specific metabolic differences by comparing rodent and human hepatocyte metabolism .

Q. How can isotopic labeling improve mechanistic studies of this compound’s metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。